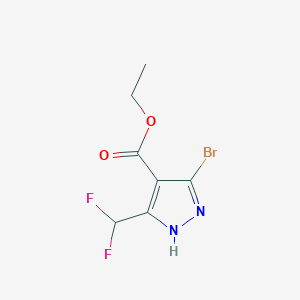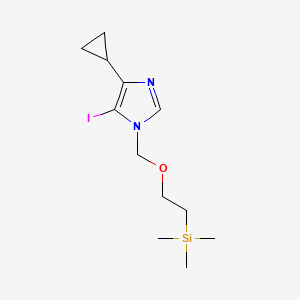![molecular formula C29H31F3N2O6 B13927959 (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13927959.png)
(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide is a complex organic compound that features a variety of functional groups, including a cyclopropane carboxamide, a benzo[d][1,3]dioxole, and an indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzo[d][1,3]dioxole ring system.
- Introduction of the difluoro substituents.
- Synthesis of the indole moiety with appropriate functional groups.
- Coupling of the cyclopropane carboxamide with the indole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the hydroxyl group to a ketone.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxamide group would yield an amine.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential biological activity, such as binding to specific proteins or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-viral properties.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interacting with DNA or RNA: Affecting gene expression or replication.
Modulating signaling pathways: Influencing cellular processes such as apoptosis or proliferation.
相似化合物的比较
Similar Compounds
Similar compounds might include other indole derivatives, benzo[d][1,3]dioxole derivatives, or cyclopropane carboxamides.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, or stability.
Conclusion
®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide is a compound of significant interest due to its complex structure and potential applications in various fields
属性
分子式 |
C29H31F3N2O6 |
|---|---|
分子量 |
560.6 g/mol |
IUPAC 名称 |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C29H31F3N2O6/c1-26(2,15-35)24-10-16-9-20(19(30)12-21(16)34(24)13-18-14-37-27(3,4)38-18)33-25(36)28(7-8-28)17-5-6-22-23(11-17)40-29(31,32)39-22/h5-6,9-12,18,35H,7-8,13-15H2,1-4H3,(H,33,36)/t18-/m1/s1 |
InChI 键 |
VGWBBJNXIBVVEG-GOSISDBHSA-N |
手性 SMILES |
CC1(OC[C@H](O1)CN2C3=CC(=C(C=C3C=C2C(C)(C)CO)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F)F)C |
规范 SMILES |
CC1(OCC(O1)CN2C3=CC(=C(C=C3C=C2C(C)(C)CO)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13927879.png)
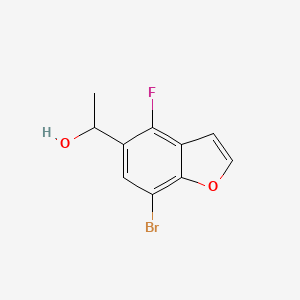

![1,7-Diazaspiro[4.4]nonane-2,8-dione](/img/structure/B13927897.png)
![2-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol](/img/structure/B13927905.png)
![3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol](/img/structure/B13927913.png)
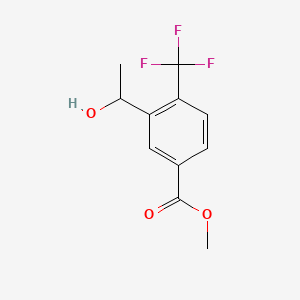
![3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one](/img/structure/B13927921.png)
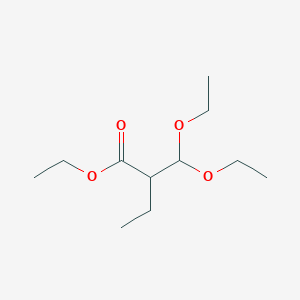
![2-Chloro-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]nicotinamide](/img/structure/B13927936.png)
![tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate](/img/structure/B13927947.png)
